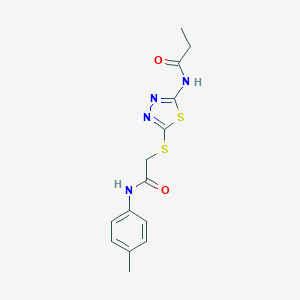

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Description

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a 1,3,4-thiadiazole derivative characterized by a propionamide group linked to the thiadiazole ring via a sulfur atom. The structure includes a 2-oxoethyl moiety substituted with a p-tolylamino group, which likely enhances its bioactivity through hydrophobic interactions and hydrogen bonding.

Properties

IUPAC Name |

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S2/c1-3-11(19)16-13-17-18-14(22-13)21-8-12(20)15-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,15,20)(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQPMLWJZMNBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of p-toluidine with ethyl chloroacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with propionyl chloride under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted thiadiazole derivatives.

Scientific Research Applications

Structural Characteristics

The compound is characterized by the presence of a thiadiazole ring and an amide functional group, which contribute to its stability and reactivity. The molecular formula is , with a molecular weight of approximately 364.48 g/mol. Its structure can be represented as follows:

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. A study demonstrated that N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide showed promising activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, disrupting cellular processes essential for survival.

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. Molecular docking studies revealed that it could bind effectively to specific cancer-related targets, inhibiting tumor growth and proliferation. For instance, the compound was tested against human cancer cell lines, with results indicating a dose-dependent reduction in cell viability.

Polymer Synthesis

The unique chemical properties of this compound allow it to be utilized in synthesizing advanced polymeric materials. Its thiadiazole moiety can enhance the thermal stability and mechanical strength of polymers when incorporated into polymer matrices. Studies have shown that these modified polymers exhibit improved performance in applications such as coatings and membranes.

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders. For example, studies have focused on its effects on acetylcholinesterase activity, suggesting it may serve as a lead compound for developing drugs targeting neurodegenerative diseases.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

The following comparison evaluates structural analogs of the target compound, focusing on substituent effects, physicochemical properties, and biological activities. Key findings are summarized in Table 1.

Structural and Physicochemical Comparisons

Substituent Effects on the Thiadiazole Ring

- Alkyl/Arylthio Substituents :

- Compound 5e (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide) exhibits a 4-chlorobenzylthio group and a phenoxyacetamide chain. Its melting point (132–134°C) and yield (74%) suggest moderate crystallinity and synthetic efficiency .

- Compound 5j (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) shares the 4-chlorobenzylthio group but differs in the acetamide substituent, resulting in a lower melting point (138–140°C) compared to 5e . Thioether Linkages:

- The target compound’s 2-oxo-2-(p-tolylamino)ethylthio group introduces a secondary amide functionality, contrasting with simpler alkylthio groups (e.g., methylthio in 5f, ethylthio in 5g). This modification may improve solubility and target binding .

Amide Chain Variations

- Propionamide vs. Acetamide :

- N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide () lacks the thio-p-tolylamino group but shares the propionamide chain. It exhibits broad bioactivity (diuretic, cardioprotective, anticancer), suggesting that the propionamide moiety contributes to multifunctional effects .

- In contrast, acetamide derivatives (e.g., 4y in ) show potent cytotoxicity (IC50: 0.084 mmol L⁻¹ against MCF-7 cells), indicating that chain length influences potency .

Table 1: Comparative Analysis of 1,3,4-Thiadiazole Derivatives

Biological Activity

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Its structure features a thiadiazole ring and an amide functional group, which contribute to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₁₆N₄O₄S₂ |

| Molecular Weight | 428.5 g/mol |

| CAS Number | 477212-60-5 |

Biological Activities

Research indicates that thiadiazole derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Thiadiazole compounds have shown significant antimicrobial properties against various bacteria and fungi. For instance, derivatives of 1,3,4-thiadiazole have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell walls or metabolic processes .

- Anticancer Properties : Studies suggest that thiadiazole derivatives can inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways crucial for cancer cell survival .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity by modulating inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases .

- Antitubercular Activity : Certain thiadiazole compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, showing potential as anti-tuberculosis agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation by binding to their active sites.

- Receptor Modulation : It can also interact with cellular receptors, altering downstream signaling pathways that affect cell growth and survival.

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

- Antimicrobial Evaluation : A study assessed various thiadiazole derivatives against a panel of bacterial strains and fungi. Compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial effects .

- Cytotoxicity Assays : In vitro assays demonstrated that certain thiadiazole derivatives significantly reduced viability in cancer cell lines compared to control groups. The IC50 values indicated promising anticancer activity .

- Inflammation Models : In vivo studies using animal models showed that thiadiazole derivatives could reduce inflammation markers significantly when administered during inflammatory responses .

Q & A

Q. What are the optimal synthetic routes for N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:

- Thiadiazole core formation : Reacting thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) to generate the 1,3,4-thiadiazole backbone .

- Functionalization : Introducing the p-tolylamino group via nucleophilic substitution using chloroacetyl chloride in triethylamine (reflux for 4 hours), followed by thiol-ether linkage formation with propionamide derivatives .

- Optimization : Monitor reaction progress via TLC and adjust pH (8-9 with ammonia) during precipitation to improve yield .

Q. What spectroscopic and chromatographic methods are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR/IR Spectroscopy : Use ¹H NMR to verify aromatic proton environments (e.g., p-tolyl protons at δ 7.1–7.3 ppm) and IR to confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .

- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~380) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can impurities or byproducts be systematically identified during synthesis?

- Methodological Answer :

- Byproduct analysis : Use LC-MS to detect intermediates like unreacted thiols or oxidized sulfur species. Adjust stoichiometry (e.g., 2:1 molar ratio of thiol to acetamide) to minimize disulfide formation .

- Recrystallization : Purify using DMSO/water (2:1) or ethanol to remove polar impurities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and binding mechanisms?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/SDD basis sets to analyze bond angles (e.g., C1-C2-C3 = 121.4°, N7-C8-O10 = 112.6°) and electronic properties (HOMO-LUMO gaps) .

- Molecular Docking : Simulate interactions with targets (e.g., kinases) using AutoDock Vina. Validate with in vitro assays (IC₅₀) to correlate docking scores (e.g., ΔG = -8.2 kcal/mol) with experimental inhibition .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

- Methodological Answer :

- Reproducibility checks : Replicate protocols under inert atmospheres (N₂) to control oxidation of thiol intermediates .

- Meta-analysis : Compare solvent systems (e.g., acetone vs. DMF) and catalysts (K₂CO₃ vs. Et₃N) across studies to identify yield-limiting factors .

Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR) in derivatives?

- Methodological Answer :

- Scaffold modification : Synthesize analogs by substituting the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Test cytotoxicity (MTT assay) and logP values to correlate substituent effects with bioactivity .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical motifs (e.g., thiadiazole-thioether) for target engagement .

Q. How can researchers integrate theoretical frameworks (e.g., QSAR, cheminformatics) into experimental workflows?

- Methodological Answer :

- QSAR Models : Train models with descriptors like topological polar surface area (TPSA ≈ 110 Ų) and molar refractivity (MR ≈ 90) to predict ADMET properties .

- Cheminformatics : Mine PubChem or ChEMBL for structurally similar compounds (e.g., thiadiazole-triazole hybrids) to prioritize synthesis targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.